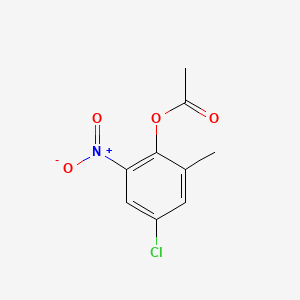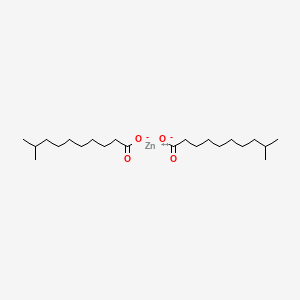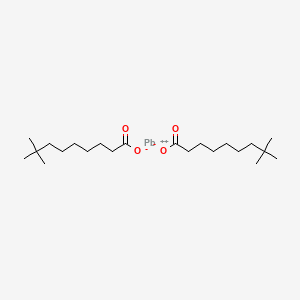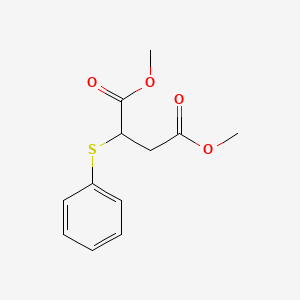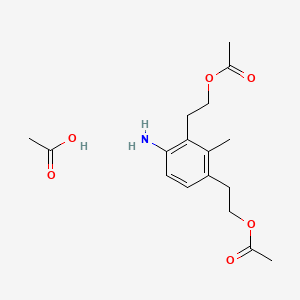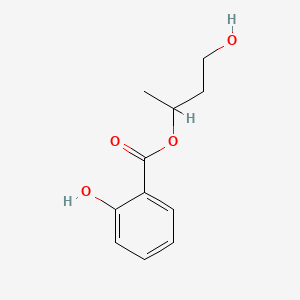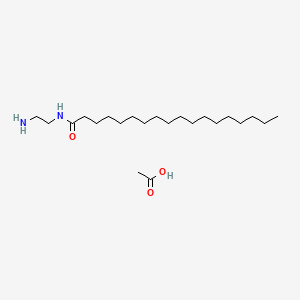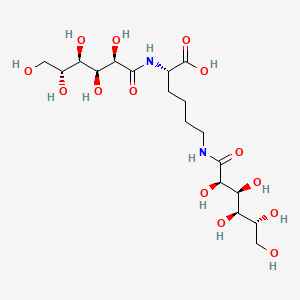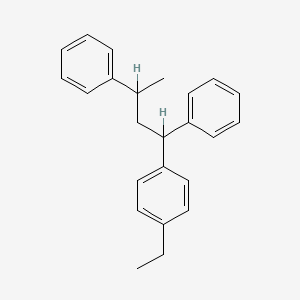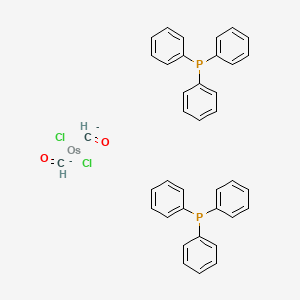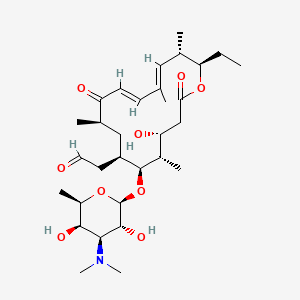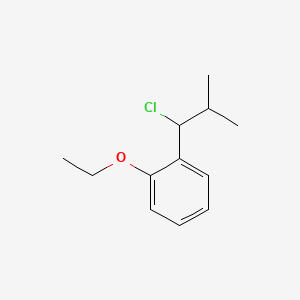
Chloroisopropylmethylphenetole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroisopropylmethylphenetole is an organic compound with the molecular formula C12H17ClO. It consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Chloroisopropylmethylphenetole involves several steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromine substitution. The next step involves etherification, where the protected hydroxyl group is converted into an ether. Finally, the protecting group is removed to yield the desired product. This method is characterized by high selectivity and mild reaction conditions, making it suitable for industrial production .
Analyse Chemischer Reaktionen
Chloroisopropylmethylphenetole undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution, often resulting in multiple additions. Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chloroisopropylmethylphenetole has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of Chloroisopropylmethylphenetole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties are due to its ability to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Chloroisopropylmethylphenetole can be compared with other similar compounds, such as phenols and phenol ethers. These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. For instance, phenols are known for their strong antioxidant properties, while phenol ethers are used as solvents and intermediates in chemical synthesis. The unique combination of functional groups in this compound makes it distinct from these related compounds .
Eigenschaften
CAS-Nummer |
12379-45-2 |
|---|---|
Molekularformel |
C12H17ClO |
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
1-(1-chloro-2-methylpropyl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-4-14-11-8-6-5-7-10(11)12(13)9(2)3/h5-9,12H,4H2,1-3H3 |
InChI-Schlüssel |
ITVXVEVKDHQTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


